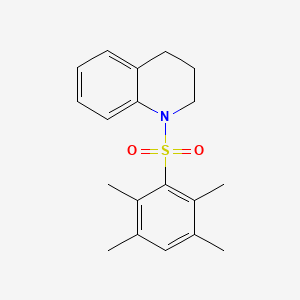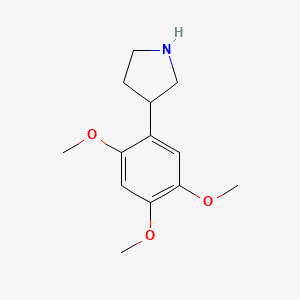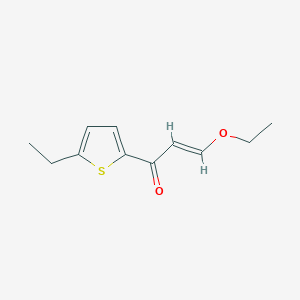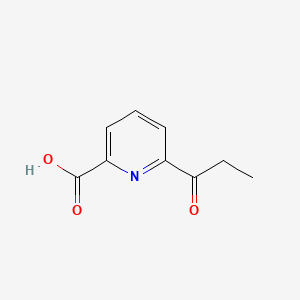
1-(2,3,5,6-Tetramethylbenzenesulfonyl)-1,2,3,4-tetrahydroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3,5,6-Tetramethylbenzenesulfonyl)-1,2,3,4-tetrahydroquinoline is a complex organic compound that combines the structural features of tetramethylbenzenesulfonyl and tetrahydroquinoline
Méthodes De Préparation
The synthesis of 1-(2,3,5,6-Tetramethylbenzenesulfonyl)-1,2,3,4-tetrahydroquinoline typically involves the reaction of 2,3,5,6-tetramethylbenzenesulfonyl chloride with 1,2,3,4-tetrahydroquinoline. The reaction is usually carried out in the presence of a base such as triethylamine, which facilitates the nucleophilic substitution reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield .
Analyse Des Réactions Chimiques
1-(2,3,5,6-Tetramethylbenzenesulfonyl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or quinoline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2,3,5,6-Tetramethylbenzenesulfonyl)-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mécanisme D'action
The mechanism of action of 1-(2,3,5,6-Tetramethylbenzenesulfonyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This interaction can inhibit the activity of enzymes or disrupt cellular processes, contributing to its biological effects .
Comparaison Avec Des Composés Similaires
1-(2,3,5,6-Tetramethylbenzenesulfonyl)-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds such as:
Tetramethylbenzenesulfonyl chloride: This compound is a precursor in the synthesis of this compound and shares similar reactivity.
Tetrahydroquinoline derivatives: These compounds have similar structural features and can undergo similar chemical reactions.
Sulfonamide derivatives: These compounds share the sulfonyl group and exhibit similar biological activities.
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C19H23NO2S |
|---|---|
Poids moléculaire |
329.5 g/mol |
Nom IUPAC |
1-(2,3,5,6-tetramethylphenyl)sulfonyl-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C19H23NO2S/c1-13-12-14(2)16(4)19(15(13)3)23(21,22)20-11-7-9-17-8-5-6-10-18(17)20/h5-6,8,10,12H,7,9,11H2,1-4H3 |
Clé InChI |
MWNHYHMRJZHKFP-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCCC3=CC=CC=C32)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![rac-(2R,5R)-5-({[(tert-butoxy)carbonyl]amino}methyl)-1,4-dioxane-2-carboxylicacid](/img/structure/B13578751.png)

![3-Chloro-5-fluoro-4-[(pyrrolidin-2-yl)methyl]pyridinedihydrochloride](/img/structure/B13578763.png)


![3-[2-Chloro-5-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13578770.png)

